4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a thiadiazole ring, which contribute to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Coupling reaction: The final step involves coupling the tert-butylphenoxy intermediate with the thiadiazole ring using a coupling agent such as a carbodiimide to form the desired butanamide compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or thiadiazole rings are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanoic acid: This compound has a carboxylic acid group instead of an amide group, leading to different chemical properties and reactivity.
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, a compound featuring a thiadiazole moiety, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H23N3O2S
- Molecular Weight : 333.45 g/mol
- CAS Number : 312514-45-7
Structure
The compound consists of a butanamide backbone substituted with a thiadiazole ring and a tert-butylphenoxy group. The presence of the thiadiazole moiety is significant as it is associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial and fungal strains:
- Bacterial Activity :
- Fungal Activity :
Structure-Activity Relationship (SAR)
The biological efficacy of thiadiazole derivatives is influenced by structural modifications. For example:
- Substituents on the Phenyl Ring : The presence of halogen or oxygenated substituents enhances antibacterial activity, particularly against Gram-positive bacteria .
- Thiadiazole Variants : The introduction of different functional groups at specific positions on the thiadiazole ring can lead to significant changes in biological activity. For instance, compounds with nitro or halogen substituents generally exhibit improved potency .
Study 1: Antimicrobial Efficacy Evaluation
A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial properties. The study found that compounds similar to this compound showed promising results against both bacterial and fungal strains. Notably:
Compound | Bacterial Strain | MIC (μg/mL) | Fungal Strain | MIC (μg/mL) |
---|---|---|---|---|
A | E. coli | 31.25 | C. albicans | 32.6 |
B | S. aureus | 62.5 | A. niger | 42 |
This data suggests that structural modifications can lead to enhanced biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies conducted on related thiadiazole compounds indicated strong binding affinities to target enzymes involved in bacterial cell wall synthesis and fungal growth pathways. This supports the hypothesis that these compounds could serve as effective antimicrobial agents through specific interactions at the molecular level .
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12-19-20-16(23-12)18-15(21)6-5-11-22-14-9-7-13(8-10-14)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPMFYOSYJFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.